1H-Benzotriazole-5-carboxylic acid, (2-((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)-1-(((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)carbonyl)-2-oxoethyl)-, phenyl ester 1H-Benzotriazole-5-carboxylic acid, (2-((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)-1-(((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)carbonyl)-2-oxoethyl)-, phenyl ester
Brand Name: Vulcanchem
CAS No.: 111631-52-8
VCID: VC20868524
InChI: InChI=1S/C60H75Cl2N5O12/c1-5-7-9-11-13-15-17-19-21-26-36-75-56(70)41(3)77-58(72)43-30-33-47(61)49(38-43)63-54(68)53(67-52-35-32-45(40-51(52)65-66-67)60(74)79-46-28-24-23-25-29-46)55(69)64-50-39-44(31-34-48(50)62)59(73)78-42(4)57(71)76-37-27-22-20-18-16-14-12-10-8-6-2/h23-25,28-35,38-42,53H,5-22,26-27,36-37H2,1-4H3,(H,63,68)(H,64,69)
SMILES: CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=C(C=C4)C(=O)OC5=CC=CC=C5)N=N3
Molecular Formula: C60H75Cl2N5O12
Molecular Weight: 1129.2 g/mol

1H-Benzotriazole-5-carboxylic acid, (2-((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)-1-(((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)carbonyl)-2-oxoethyl)-, phenyl ester

CAS No.: 111631-52-8

Cat. No.: VC20868524

Molecular Formula: C60H75Cl2N5O12

Molecular Weight: 1129.2 g/mol

* For research use only. Not for human or veterinary use.

1H-Benzotriazole-5-carboxylic acid, (2-((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)-1-(((2-chloro-5-((2-(dodecyloxy)-1-methyl-2-oxoethoxy)carbonyl)phenyl)amino)carbonyl)-2-oxoethyl)-, phenyl ester - 111631-52-8

Specification

CAS No. 111631-52-8
Molecular Formula C60H75Cl2N5O12
Molecular Weight 1129.2 g/mol
IUPAC Name phenyl 1-[1,3-bis[2-chloro-5-(1-dodecoxy-1-oxopropan-2-yl)oxycarbonylanilino]-1,3-dioxopropan-2-yl]benzotriazole-5-carboxylate
Standard InChI InChI=1S/C60H75Cl2N5O12/c1-5-7-9-11-13-15-17-19-21-26-36-75-56(70)41(3)77-58(72)43-30-33-47(61)49(38-43)63-54(68)53(67-52-35-32-45(40-51(52)65-66-67)60(74)79-46-28-24-23-25-29-46)55(69)64-50-39-44(31-34-48(50)62)59(73)78-42(4)57(71)76-37-27-22-20-18-16-14-12-10-8-6-2/h23-25,28-35,38-42,53H,5-22,26-27,36-37H2,1-4H3,(H,63,68)(H,64,69)
Standard InChI Key QNFYWCABCJNDPF-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=C(C=C4)C(=O)OC5=CC=CC=C5)N=N3
Canonical SMILES CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C(=O)OCCCCCCCCCCCC)Cl)N3C4=C(C=C(C=C4)C(=O)OC5=CC=CC=C5)N=N3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator